molecular formula C10H14BrClN2 B135807 1-(3-Bromophenyl)piperazine hydrochloride CAS No. 796856-45-6

1-(3-Bromophenyl)piperazine hydrochloride

Cat. No.: B135807
CAS No.: 796856-45-6
M. Wt: 277.59 g/mol
InChI Key: INFIKWJCWNZVSH-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)piperazine hydrochloride is a chemical compound with the CAS Number: 796856-45-6 . It is a m-bromo substituted 1-phenylpiperazine derivative .


Molecular Structure Analysis

The molecular formula of this compound is C10H13BrN2.ClH . The InChI code is 1S/C10H13BrN2.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 277.59 .

Scientific Research Applications

Piperazine Derivatives for Therapeutic Use

Piperazine derivatives, including 1-(3-Bromophenyl)piperazine hydrochloride, are significant in the rational design of drugs due to their versatility and broad therapeutic potential. These compounds are found in drugs with diverse uses such as antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory agents, among others. Modifications to the piperazine nucleus significantly influence the medicinal potential of the resulting molecules. The interest in piperazine-based molecules reflects their broad potential as pharmacophores, with certain patents indicating that these compounds can serve as a flexible building block for drug discovery, affecting pharmacokinetic and pharmacodynamic factors significantly (Rathi et al., 2016).

Anti-mycobacterial Activity

Piperazine and its analogues have been highlighted for their anti-mycobacterial activity, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review emphasizes the importance of piperazine as a vital building block in designing anti-TB molecules, underscoring the need for further therapeutic investigations on this motif (Girase et al., 2020).

Piperazine in Antidepressants

The presence of a piperazine substructure is a common feature in many marketed antidepressants. The role of piperazine goes beyond enhancing CNS pharmacokinetics; it involves specific binding conformations of antidepressant agents. This review provides insights into current developments and the structure-activity relationships (SAR) of piperazine-based antidepressants, offering a critical analysis of piperazine's significance in the development of these drugs (Kumar et al., 2021).

Biological Potentials of Piperazines

Piperazines demonstrate a wide range of biological activities, including anti-microbial, anti-tubercular, anticonvulsant, anti-depressant, anti-malarial, and anti-inflammatory effects. The review explores the multifaceted biological activities related to piperazines and their derivatives, highlighting their role in producing biologically active compounds with high efficacy, better potency, and lesser toxicity (Verma & Kumar, 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Biochemical Analysis

Biochemical Properties

It is known to be an inhibitor of serotonin-3H binding . This suggests that it may interact with serotonin receptors, which are proteins involved in neurotransmission .

Cellular Effects

Given its role as a serotonin-3H binding inhibitor , it may influence cell function by modulating serotonin signaling pathways. Serotonin is a key neurotransmitter involved in a variety of cellular processes, including mood regulation, appetite, and sleep.

Molecular Mechanism

As an inhibitor of serotonin-3H binding , it may exert its effects at the molecular level by binding to serotonin receptors and inhibiting their function. This could potentially lead to changes in gene expression and cellular function.

Properties

IUPAC Name

1-(3-bromophenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFIKWJCWNZVSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796856-45-6
Record name 1-(3-bromophenyl)piperazine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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